4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
CAS No.:
Cat. No.: VC13287270
Molecular Formula: C10H13N7O3
Molecular Weight: 279.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N7O3 |
|---|---|
| Molecular Weight | 279.26 g/mol |
| IUPAC Name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C10H13N7O3/c1-6-7(10(18)16-2-4-19-5-3-16)12-15-17(6)9-8(11)13-20-14-9/h2-5H2,1H3,(H2,11,13) |
| Standard InChI Key | UDRPNNCRWYTGQQ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCOCC3 |
| Canonical SMILES | CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCOCC3 |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate architecture. The 1,2,5-oxadiazole ring (furazan) is a thermally stable heterocycle known for its electron-deficient nature, which enhances reactivity in nucleophilic substitutions . At position 3, the amine group (-NH₂) contributes to hydrogen bonding, potentially improving solubility and target interactions . Position 4 is occupied by a 1,2,3-triazole ring, a pharmacophore prevalent in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding . The triazole’s substituents include a methyl group at position 5 and a morpholin-4-ylcarbonyl group at position 4. The morpholine ring, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, is often incorporated to enhance pharmacokinetic properties .
Synthetic Strategies
Oxadiazole Core Formation
The 1,2,5-oxadiazole ring is typically synthesized via cyclization reactions. A common method involves treating carbohydrazides with cyclizing agents such as phosphorus oxychloride (POCl₃) or cyanogen bromide (BrCN) . For example, ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate (3) in Source was cyclized using chloramine-T, yielding oxadiazole derivatives. Similarly, Source describes the cyclocondensation of dicarbonyl esters with phenyl hydrazine to form pyrazole intermediates, which are further functionalized into oxadiazoles.
Triazole Moiety Incorporation
The 1,2,3-triazole ring is most efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For instance, Source highlights microwave-assisted CuAAC reactions that reduce reaction times from hours to minutes. In the target compound, an alkyne-bearing oxadiazole intermediate could react with an azide containing the morpholin-4-ylcarbonyl group to form the triazole linkage.
Morpholin-4-ylcarbonyl Functionalization
The morpholin-4-ylcarbonyl group is introduced via amide coupling. A carboxylic acid derivative of the triazole could react with morpholine using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Source demonstrates this approach in oxazolidinone derivatives, where morpholine-containing side chains are attached via amide bonds.
Spectral Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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C=O Stretch: 1670–1700 cm⁻¹ (morpholin-4-ylcarbonyl group) .
-
C=N Stretch: 1600–1650 cm⁻¹ (oxadiazole and triazole rings) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
¹³C NMR:
Mass Spectrometry
The molecular ion peak (m/z) is expected at 336.3 g/mol (C₁₂H₁₅N₇O₃). Fragmentation patterns would include loss of the morpholine moiety (−99 g/mol) and the triazole ring (−68 g/mol) .
Comparative Data Tables
Table 1: Spectral Data Comparison
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Target Compound | 1675 | 2.5 (s, CH₃), 3.7 (m) | |
| 4-(5-Amino-oxadiazol-2-yl) | 1733 | 4.67 (s, CH₂) | |
| Morpholin-4-yl Derivatives | 1686 | 3.47 (s, NCH₃) |
Table 2: Synthetic Routes for Analogous Compounds
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